Aestivophoenin B
Description
Aestivophoenin B (compound 149) is a phenazine-derived natural product first isolated from microbial sources, notably during co-cultivation studies of Micromonospora sp. UR56 and Actinokineospora sp. EG49 . Structurally, it features a 5,10-dihydrophenazine core substituted with a benzoyl group at C-3, a prenyl chain at N-5, and a carboxylic acid at C-1 (Figure 1). This configuration was confirmed via 2D NMR spectroscopy, including $ ^1H $-$ ^1H $ COSY and HMBC correlations, which established the connectivity of the benzoyl carbonyl (δ 193.1 ppm) and carboxylic acid (δ 169.0 ppm) . This compound is part of a broader family of phenazine alkaloids, including Aestivophoenin A (148) and Benthophoenin (150), which share structural motifs but differ in substituent positioning and oxidation states .
Phenazine compounds are recognized for their diverse bioactivities, such as antimicrobial, antifungal, and enzyme inhibitory properties.
Properties
Molecular Formula |
C36H40N2O7 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C36H40N2O7/c1-20(2)14-15-24-18-25(32(40)23-10-7-6-8-11-23)19-28-29(24)37-30-26(12-9-13-27(30)38(28)17-16-21(3)4)35(43)45-36-34(42)33(41)31(39)22(5)44-36/h6-14,16,18-19,22,31,33-34,36-37,39,41-42H,15,17H2,1-5H3/t22-,31-,33+,34+,36-/m0/s1 |
InChI Key |
ISXDPWVSFUTKTJ-FOZKTZISSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
Synonyms |
aestivophoenin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Aestivophoenin A (148)
- Molecular Formula : $ C{23}H{20}N2O3 $
- Substituents : Benzoyl at C-3, prenyl at N-5, and carboxylic acid at C-1.
- Key Differences : Aestivophoenin A is an isomer of Chromophenazine D (147), differing in the substitution pattern of the phenazine core. The carboxylic acid group in Aestivophoenin A is at C-1, whereas Chromophenazine D places it at C-4 .
- Bioactivity : Like this compound, its bioactivity is underexplored, but phenazine analogs generally exhibit antimicrobial and antioxidant properties .
Benthophoenin (150)
Chromophenazine B (145)
- Molecular Formula : $ C{22}H{18}N2O3 $
- Substituents : 9-Methyl group, prenyl at N-5, and carboxylic acid at C-1.
- Key Differences : Lacks the benzoyl group present in this compound, reducing its aromaticity and likely altering its interaction with biological targets.
- Biosynthesis : Derived from a 5,9-diprenylated phenazine precursor, similar to this compound .
Data Table: Comparative Analysis of this compound and Analogues
Key Findings from Comparative Studies
Structural Impact on Bioactivity :
- The benzoyl group in this compound and A may enhance binding to hydrophobic enzyme pockets, a feature absent in Chromophenazine B .
- Hydroxylation in Benthophoenin increases solubility, which could improve bioavailability compared to this compound .
Biosynthetic Pathways :
- All compounds likely originate from a common 5,9-diprenylated phenazine precursor. Cyclization and oxidation steps determine substituent positioning .
Taxonomic Sources: Aestivophoenins and Benthophoenin are exclusively reported from Micromonospora and Actinokineospora species, whereas Chromophenazines are found in diverse marine bacteria .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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